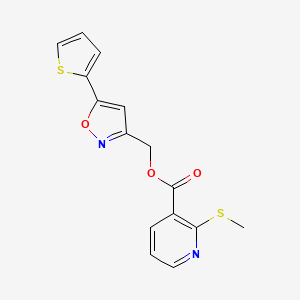

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate

Description

The compound "(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate" is a heterocyclic organic molecule featuring a fused isoxazole-thiophene core linked to a nicotinate ester via a methylthio group. Its structure combines a 5-membered isoxazole ring substituted with a thiophene moiety at the 5-position, a methylthio (-S-CH₃) group at the 2-position of the pyridine ring, and a methyl ester bridge.

Properties

IUPAC Name |

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-methylsulfanylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3S2/c1-21-14-11(4-2-6-16-14)15(18)19-9-10-8-12(20-17-10)13-5-3-7-22-13/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLDOZZCUKJGBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)OCC2=NOC(=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of isoxazolylmethylthio derivatives, which are characterized by sulfur-linked isoxazole motifs and variable substituents. Below is a comparative analysis of its structural and functional attributes relative to analogous compounds documented in and .

Table 1: Structural Comparison of Key Analogues

Key Findings:

Core Heterocycle Influence: The target compound’s isoxazole-thiophene core differentiates it from analogues like Compound 40 (thiazole core) and Compound 25 (simple isoxazole). Thiophene’s aromaticity and electron-rich nature may enhance π-π stacking with biological targets compared to phenyl or nitrophenyl groups in other derivatives .

Substituent Effects: The 2-(methylthio) group on the pyridine ring may confer moderate lipophilicity, balancing membrane permeability and solubility. This contrasts with Compound 25’s nitro group (-NO₂), which increases polarity but may introduce metabolic liabilities (e.g., nitroreductase-mediated activation) . The thiophene substituent in the target compound could mimic bioisosteric replacements seen in N-[2-(methylphenylamino)propyl]-2-[(2-thienylmethyl)thio]-benzamide , suggesting shared mechanisms in modulating platelet aggregation or viral entry.

Therapeutic Implications :

- Compounds with methylthio or thienylmethylthio groups (e.g., the target compound and Compound 35 ) are hypothesized to interfere with protein-protein interactions or enzymatic activity due to sulfur’s nucleophilic character and steric bulk .

- Compound 40 ’s thiazole core and nitro group suggest divergent targets, such as viral proteases or kinases, compared to the isoxazole-thiophene-pyridine scaffold of the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.